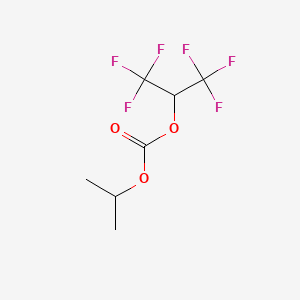

Hexafluoroisopropyl isopropyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8F6O3 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate |

InChI |

InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3 |

InChI Key |

NVMFMPGRXHZIGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Hexafluoroisopropyl Isopropyl Carbonate and Its Precursors

Pathways to Hexafluoroisopropyl Moieties and Related Fluorinated Alcohols

Catalytic Strategies in Hexafluoroisopropanol Synthesis

The industrial production of hexafluoroisopropanol (HFIP) is primarily achieved through the catalytic hydrogenation of hexafluoroacetone (B58046) (HFA). kobe-u.ac.jp This process represents a key transformation in organofluorine chemistry.

Various catalytic systems have been developed to facilitate this reduction with high efficiency and selectivity. Common catalysts include those based on platinum, palladium, or Raney nickel. nih.gov For instance, palladium on charcoal, sometimes augmented with additives like sodium carbonate, has been employed for the hydrogenation of HFA. nih.gov The reaction can be carried out in the presence of hydrogen gas.

Another approach involves the use of reducing agents such as sodium borohydride (B1222165) or lithium aluminium hydride in suitable solvents like methanol, diethyl ether, or tetrahydrofuran. nih.gov Furthermore, the reduction of HFA to HFIP can be accomplished using aluminum triisopropoxide in a solvent such as isopropyl alcohol, a process that also produces acetone (B3395972) as a byproduct. nih.gov

The choice of catalyst and reaction conditions can be influenced by the purity of the starting HFA, as industrial streams may contain impurities like hexafluoropropylene. nih.gov The development of robust catalytic systems is essential for ensuring high yields and purity of the resulting HFIP, a critical precursor for further chemical transformations. kobe-u.ac.jp

Derivatization of Hexafluoroisopropanol for Carbonate Formation

Once synthesized, hexafluoroisopropanol (HFIP) serves as a key nucleophile in the formation of the target carbonate. The high acidity of HFIP's hydroxyl proton (pKa ≈ 9.3) and the low nucleophilicity of its conjugate base, due to the electron-withdrawing nature of the two trifluoromethyl groups, are defining features of its reactivity. wikipedia.org

The derivatization of HFIP to form a carbonate can be envisioned through several pathways. One common method for forming carbonates from alcohols is the reaction with a chloroformate. In the context of synthesizing Hexafluoroisopropyl Isopropyl Carbonate, this would involve the reaction of HFIP with isopropyl chloroformate. The solvolysis of chloroformates, including isopropenyl chloroformate, has been studied in HFIP, indicating that HFIP can act as a reactant in such transformations. researchgate.netnih.gov The reaction would likely proceed via a nucleophilic attack of the hexafluoroisopropoxide anion on the carbonyl carbon of isopropyl chloroformate, leading to the displacement of the chloride leaving group.

The unique properties of HFIP, such as its ability to form strong hydrogen bonds and stabilize cationic intermediates, can influence the reaction mechanism and efficiency. uva.nlrsc.org These properties have been exploited in various organic transformations, and they are expected to play a significant role in the derivatization of HFIP to form the desired carbonate. uva.nlrsc.org

Isopropyl Carbonate Bond Formation: Mechanistic Considerations

The formation of the isopropyl carbonate bond is a pivotal step in the synthesis of the target molecule. This can be achieved through various established methods for carbonate synthesis, with a growing emphasis on phosgene-free approaches due to safety and environmental concerns.

Transcarbonylation and Esterification Techniques

Transesterification represents a widely utilized and environmentally benign method for the synthesis of carbonates. mdpi.comresearchgate.net In the context of this compound, this could involve the reaction of hexafluoroisopropanol with di-isopropyl carbonate. This reaction is typically catalyzed by a base, which deprotonates the alcohol to form the corresponding alkoxide, a more potent nucleophile.

The mechanism involves the nucleophilic attack of the hexafluoroisopropoxide on the carbonyl carbon of di-isopropyl carbonate. This is followed by the elimination of isopropoxide, yielding the asymmetric carbonate and isopropanol (B130326) as a byproduct. The equilibrium of this reaction can be driven towards the product side by removing the isopropanol as it is formed. The basicity of the catalyst is a crucial factor, with stronger basic sites often leading to higher conversion rates. researchgate.net

Esterification techniques, traditionally involving the use of phosgene (B1210022) or its derivatives like triphosgene, are also effective for carbonate formation. researchgate.net However, the high toxicity of phosgene has spurred the development of alternative methods. researchgate.net

Investigation of Phosgene-Free Carbonylation Approaches

The development of phosgene-free methods for carbonate synthesis is a significant area of research in green chemistry. One promising approach is the use of carbon dioxide as a C1 source. nih.gov The synthesis of cyclic carbonates from epoxides and CO2 is a well-established process that can be catalyzed by various systems, including alkali metal halides. nih.govacademie-sciences.fr While not directly applicable to the synthesis of an acyclic carbonate like this compound in a single step, this technology highlights the potential of CO2 as a carbonyl source.

Another innovative phosgene-free method is the photo-on-demand synthesis of fluoroalkyl carbonates. kobe-u.ac.jpeurekalert.org This method involves the reaction of a fluoroalcohol and an organic base in chloroform (B151607), which upon illumination, can produce the corresponding carbonate in high yield. kobe-u.ac.jpeurekalert.org This approach avoids the use of toxic reagents and is considered a low-energy and environmentally friendly process. kobe-u.ac.jpeurekalert.org The application of such a method could provide a direct route to the target molecule from HFIP and an appropriate isopropyl source.

The synthesis of asymmetric carbonates can also be achieved by reacting a symmetrical carbonate with an alcohol in the presence of a base. chemicalbook.com This method offers an alternative to the direct use of chloroformates and can be performed under mild conditions. chemicalbook.com

Multi-Step Synthesis Design for this compound

A plausible multi-step synthesis for this compound would logically commence with the synthesis of its key precursors, followed by their coupling to form the final product. The design of such a synthesis requires careful consideration of the reactivity of the intermediates and the compatibility of the reaction conditions.

A potential synthetic route could be designed as follows:

Step 1: Synthesis of Hexafluoroisopropanol (HFIP) As previously discussed, HFIP is synthesized via the catalytic hydrogenation of hexafluoroacetone. This well-established industrial process provides the necessary fluorinated alcohol precursor.

| Reactant | Catalyst | Product |

| Hexafluoroacetone | Palladium on Charcoal | Hexafluoroisopropanol |

| Hexafluoroacetone | Raney Nickel | Hexafluoroisopropanol |

| Hexafluoroacetone | Platinum-based catalyst | Hexafluoroisopropanol |

Step 2: Formation of an Isopropyl Carbonate Precursor A suitable precursor for the isopropyl carbonate moiety is isopropyl chloroformate. This can be synthesized by the reaction of isopropanol with phosgene or a phosgene equivalent. Alternatively, di-isopropyl carbonate can be used as the isopropyl source in a transesterification reaction.

Step 3: Coupling of Precursors to form this compound The final step involves the formation of the asymmetric carbonate. Two primary strategies can be employed:

Reaction of HFIP with Isopropyl Chloroformate: In the presence of a base to deprotonate the HFIP, the resulting hexafluoroisopropoxide would act as a nucleophile, attacking the isopropyl chloroformate to form the target carbonate and a chloride salt as a byproduct. The reaction would likely be carried out in an inert solvent.

Transesterification of Di-isopropyl Carbonate with HFIP: This reaction would be catalyzed by a base, promoting the nucleophilic attack of hexafluoroisopropoxide on the di-isopropyl carbonate. The removal of the isopropanol byproduct would be necessary to drive the reaction to completion.

Advanced Chromatographic and Spectroscopic Techniques for Synthetic Validation

The validation of the synthesis of this compound is crucial to ensure the purity and identity of the final product. This is achieved through a combination of advanced chromatographic and spectroscopic techniques. These methods are applied to the final product and can also be used to monitor the progress of the reaction and identify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the validation of this compound synthesis. ub.edu It separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them using mass spectrometry, which provides information about their molecular weight and fragmentation pattern.

In a typical GC-MS analysis of the reaction mixture, the disappearance of the starting materials, 1,1,1,3,3,3-hexafluoroisopropanol and isopropyl chloroformate, and the appearance of the this compound peak would be monitored. The retention times of the components are used for their identification, with the final product having a distinct retention time under specific GC conditions. ijpronline.com The mass spectrometer provides a fragmentation pattern for each peak, which serves as a chemical fingerprint. For this compound, characteristic fragments would be expected from the loss of the isopropyl group, the hexafluoroisopropyl group, and other fragments.

Table 1: Representative GC-MS Validation Data

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Isopropyl Chloroformate | 4.5 | 122, 87, 63, 43 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | 3.2 | 168, 151, 99, 69 |

| This compound | 8.9 | 254, 211, 169, 151, 87, 43 |

This data is representative and may vary based on the specific GC-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and validation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would confirm the presence of the isopropyl group. A characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃) would be expected. The integration of these signals would correspond to a 1:6 ratio.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the carbonate, the methine and methyl carbons of the isopropyl group, and the carbon of the hexafluoroisopropyl group, which would be split by the attached fluorine atoms. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly important for confirming the presence of the hexafluoroisopropyl group. A singlet or a more complex pattern, depending on the coupling with the methine proton, would be observed in the characteristic region for -CF₃ groups. rsc.orgcolorado.edu

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~4.9 | septet | ~6.2 | -OCH(CH₃)₂ |

| ¹H | ~1.4 | doublet | ~6.2 | -OCH(CH₃)₂ |

| ¹³C | ~150 | singlet | - | C=O |

| ¹³C | ~75 | septet | ~35 | -CH(CF₃)₂ |

| ¹³C | ~72 | singlet | - | -OCH(CH₃)₂ |

| ¹³C | ~22 | singlet | - | -OCH(CH₃)₂ |

This data is predicted based on the structure and data from similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov The presence of a strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carbonate group. unirioja.es Other characteristic bands would include C-O stretching vibrations for the carbonate ester linkages and strong C-F stretching bands for the hexafluoroisopropyl group, typically in the region of 1100-1300 cm⁻¹. researchgate.net The disappearance of the broad O-H stretching band from the starting material, 1,1,1,3,3,3-hexafluoroisopropanol, would also indicate the completion of the reaction.

Table 3: Key FTIR Absorption Bands for Synthetic Validation

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~2980 | Medium | C-H stretch (isopropyl) |

| 1775 | Strong | C=O stretch (carbonate) |

| ~1280 | Very Strong | C-F stretch |

| ~1150 | Very Strong | C-F stretch |

This data is representative of characteristic absorption bands.

Reaction Mechanisms and Pathways Involving Hexafluoroisopropyl Isopropyl Carbonate

Elucidation of Nucleophilic and Electrophilic Pathways

The reactivity of hexafluoroisopropyl isopropyl carbonate is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This electronic pull renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. In contrast, the electron-deficient nature of the molecule makes it a poor nucleophile.

Nucleophilic Pathways: Nucleophilic attack on the carbonyl carbon is the primary reaction pathway for this compound. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the displacement of either the isopropyl or the hexafluoroisopropyl group. The preference for which group is displaced will depend on the nature of the nucleophile, the reaction conditions, and the relative stability of the leaving groups. Given the high stability of the hexafluoroisopropoxide anion due to the inductive effect of the fluorine atoms, it is generally expected to be a good leaving group.

In mechanochemical syntheses involving related carbonates, the initial nucleophilic attack has been shown to be a crucial step that dictates the formation of side products. For instance, in the reaction of diethyl carbonate, the orientation of the nucleophilic attack influences the subsequent reaction pathways. nih.gov While direct studies on this compound are limited, it is reasonable to infer that similar principles would apply, with the highly electrophilic carbonyl carbon being the primary site of interaction.

Electrophilic Pathways: Due to the strong deactivation by the hexafluoroisopropyl group, the carbonate oxygen atoms are very weakly basic and therefore poor sites for electrophilic attack. Conventional electrophilic reactions at the carbonyl oxygen, such as protonation or coordination to a Lewis acid, are significantly less favorable compared to non-fluorinated analogues. However, activation by a strong electrophile can still occur, which would further enhance the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack.

Role of the Hexafluoroisopropyl Moiety in Modulating Reaction Kinetics and Selectivity

The hexafluoroisopropyl moiety is the key determinant of the chemical behavior of this compound. Its influence is multifaceted, affecting both the kinetics and selectivity of reactions.

The primary effect of the hexafluoroisopropyl group is the profound increase in the electrophilicity of the carbonyl carbon. The six fluorine atoms exert a powerful electron-withdrawing inductive effect, making the carbonyl carbon more susceptible to nucleophilic attack. This generally leads to an acceleration of reaction rates with nucleophiles compared to non-fluorinated or less-fluorinated carbonate esters.

Furthermore, the steric bulk of the hexafluoroisopropyl group can play a significant role in directing the stereochemical outcome of reactions. While not as sterically demanding as a tert-butyl group, its size can influence the approach of nucleophiles and catalysts, potentially leading to diastereoselective or enantioselective transformations in appropriate chiral environments.

The incorporation of fluorinated motifs can also influence the pharmacokinetic properties and metabolic pathways of molecules, a principle that is relevant in medicinal chemistry. nih.gov In the context of reaction mechanisms, the stability of the resulting hexafluoroisopropoxide leaving group is a critical factor. The high stability of this anion facilitates its departure, thereby driving nucleophilic substitution reactions to completion. This contrasts with less stable alkoxide leaving groups from non-fluorinated carbonates.

Hydrogen Bonding Interactions and Solvent Effects in Reactions of this compound

Hydrogen bonding plays a crucial role in the reactivity of many organic compounds, and this compound is no exception, particularly in protic solvents. The fluorine atoms of the hexafluoroisopropyl group are weak hydrogen bond acceptors. rsc.org However, the compound itself lacks a hydrogen bond donor. Therefore, its interactions with protic solvents primarily involve the solvent acting as a hydrogen bond donor to the carbonyl oxygen and the ether-like oxygen atoms of the carbonate.

The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents can have a profound impact on reaction rates and mechanisms. rsc.orgacs.org HFIP is a strong hydrogen bond donor and can stabilize anionic intermediates and transition states. rsc.org In reactions involving this compound, a solvent like HFIP could solvate the departing hexafluoroisopropoxide anion, further enhancing its leaving group ability.

Computational studies on glycerol (B35011) carbonate electrolyte solutions have highlighted the importance of hydrogen bonding in influencing liquid structure and ion mobility. acs.org While a direct analogue, these findings underscore the significance of intermolecular interactions in carbonate systems. In the context of nucleophilic substitution on this compound, the solvent's ability to form hydrogen bonds with the leaving group can significantly affect the reaction kinetics. For instance, in nucleophilic fluorination reactions, the addition of fluorinated bulky alcohols was found to enhance reaction rates and selectivity by solvating the fluoride (B91410) ion. nih.gov

Table 1: Comparison of Hydrogen Bonding Properties and Solvent Parameters

| Compound/Solvent | Hydrogen Bond Donor Ability (α) | Hydrogen Bond Acceptor Ability (β) | Polarity/Polarizability (π*) |

| Isopropanol (B130326) | 0.76 | 0.95 | 0.48 |

| Hexafluoroisopropanol (HFIP) | 1.96 | 0.00 | 0.65 |

| Water | 1.17 | 0.47 | 1.09 |

| Acetonitrile | 0.19 | 0.31 | 0.75 |

This table presents representative data for solvents to illustrate the unique properties of HFIP, which is structurally related to the hexafluoroisopropyl moiety of the target compound. The data highlights the strong hydrogen bond donating ability and low accepting ability of HFIP.

Catalytic Activation Principles in Transformations of this compound

Catalysis provides essential pathways for the transformation of otherwise unreactive substrates. For this compound, both transition metal catalysis and acid catalysis can be envisaged to play significant roles.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile toolkit for the functionalization of organic molecules. While specific examples involving this compound are scarce in the literature, principles from related systems can be applied. Transition metal-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed for polyfluoroarenes, proceeding via C-F bond activation. rsc.org Although the C-F bonds in the hexafluoroisopropyl group are generally inert, under specific catalytic conditions, their activation could be a potential, albeit challenging, reaction pathway.

More likely, transition metal catalysts could be employed to facilitate reactions at the carbonate moiety. For example, palladium catalysts are known to react with allylic carbonates. While this compound does not possess an allylic group, related fluorinated carbonates could be designed to undergo such transformations. A review of transition metal-catalyzed C(sp2/sp3)–H α-fluoroalkenylation highlights the broad utility of these catalysts in forming C-F bonds, though this is the reverse of what might be expected with this compound as a substrate. rsc.org

Brønsted Acid and Lewis Acid Catalysis

Brønsted and Lewis acids are fundamental catalysts in organic synthesis. nih.govrsc.org

Brønsted Acid Catalysis: Strong Brønsted acids can protonate the carbonyl oxygen of this compound, thereby activating it towards nucleophilic attack. This activation would further increase the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with weak nucleophiles. However, due to the electron-withdrawing nature of the hexafluoroisopropyl group, the basicity of the carbonyl oxygen is significantly reduced, requiring a very strong acid for efficient protonation.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, similarly activating the carbonate for nucleophilic attack. nih.govlibretexts.orgnih.govacs.org This is a common strategy for activating carbonyl compounds. Given the "hard" nature of the carbonyl oxygen, hard Lewis acids would be expected to be most effective. The coordination of a Lewis acid would polarize the C=O bond, increasing the positive charge on the carbonyl carbon and facilitating the addition of a nucleophile.

Table 2: Examples of Lewis Acids in Catalysis

| Lewis Acid | Typical Applications in Organic Synthesis |

| BF₃·OEt₂ | Activation of carbonyls, epoxides, and other electrophiles. |

| TiCl₄ | Catalyzes aldol (B89426) reactions, Diels-Alder reactions, and nucleophilic additions. |

| SnCl₄ | Used in Friedel-Crafts reactions and for the activation of nitro compounds. acs.org |

| Sc(OTf)₃ | A water-tolerant Lewis acid used in a variety of transformations. |

This table provides examples of common Lewis acids and their general applications, which could be relevant for activating this compound.

Radical Reaction Intermediates and Pathways in this compound Chemistry

The involvement of radical intermediates in the chemistry of this compound is another plausible reaction manifold. The C-H bonds on the isopropyl group are potential sites for radical abstraction.

Radical halogenation, for instance, proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. nih.gov In the case of this compound, a radical initiator could abstract a hydrogen atom from the isopropyl group, generating a carbon-centered radical. This radical could then participate in a variety of subsequent reactions.

The study of the reactions of per- and polyfluoroalkyl substances (PFAS) with sulfate (B86663) and hydroxyl radicals provides some insight into the potential reactivity of the fluorinated portion of the molecule. pnas.org While perfluoroalkyl chains are generally recalcitrant to hydroxyl radical attack, the presence of C-H bonds in the isopropyl group of this compound would be the more likely site of initial radical formation. Studies on the reactivity of the carbonate radical anion have also been conducted, though its role in the degradation of this specific compound is not documented.

It is important to note that the high strength of C-F bonds makes direct radical cleavage of these bonds highly unfavorable under typical conditions. However, specialized methods for radical fluorination exist, though these are generally used to introduce fluorine rather than react with already fluorinated compounds.

Spectroscopic and Advanced Structural Characterization of Hexafluoroisopropyl Isopropyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of hexafluoroisopropyl isopropyl carbonate. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of the atoms can be established. Although specific experimental spectra for this compound are not widely published, the expected spectral parameters can be predicted with high confidence based on the known values for the isopropyl and hexafluoroisopropyl moieties in similar chemical environments.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the isopropyl group. The methine proton (-CH-) would appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a doublet. The hexafluoroisopropyl group contains a single proton, which would present as a septet due to coupling with the six neighboring fluorine atoms.

The ¹³C NMR spectrum will provide information on each unique carbon environment. The carbonyl carbon of the carbonate group is expected to have the most downfield chemical shift. The carbons of the isopropyl and hexafluoroisopropyl groups will have characteristic shifts, with the carbon atom of the hexafluoroisopropyl group bonded to the oxygen appearing as a septet due to coupling with the attached fluorine atoms. The trifluoromethyl (CF₃) carbons will also exhibit a quartet due to C-F coupling.

The ¹⁹F NMR spectrum is crucial for characterizing the fluorine-containing part of the molecule. A single signal, a doublet, is expected for the six equivalent fluorine atoms of the two CF₃ groups, arising from coupling with the adjacent proton.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.9-5.1 | septet | (CH₃)₂CH -O- |

| ¹H | ~5.8-6.0 | septet | (CF₃)₂CH -O- |

| ¹H | ~1.3-1.4 | doublet | (CH₃ )₂CH-O- |

| ¹³C | ~150-155 | singlet | -O-C (=O)-O- |

| ¹³C | ~118-122 | quartet | -(C F₃)₂ |

| ¹³C | ~72-75 | septet | -O-C H(CF₃)₂ |

| ¹³C | ~70-73 | singlet | -O-C H(CH₃)₂ |

| ¹³C | ~21-23 | singlet | -O-CH(C H₃)₂ |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic vibrational modes.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1750-1800 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the carbonate ester linkages. The presence of the hexafluoroisopropyl group will be marked by strong C-F stretching bands in the region of 1100-1300 cm⁻¹. The C-H stretching and bending vibrations of the isopropyl group will also be present.

Raman spectroscopy, being complementary to IR, would also reveal these key functional groups. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | 1760-1780 | 1760-1780 | Strong (IR), Medium (Raman) |

| C-F Stretch | 1100-1350 | 1100-1350 | Very Strong (IR) |

| C-O Stretch | 1000-1200 | 1000-1200 | Strong (IR) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium (IR & Raman) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₈F₆O₃), the molecular weight is 254.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 254 would be expected, although its intensity may vary depending on its stability. The fragmentation pattern would likely involve the loss of various neutral fragments from the molecular ion. Key fragmentation pathways would include the cleavage of the carbonate group and the loss of the isopropyl or hexafluoroisopropyl groups. Common fragment ions would include those corresponding to the isopropyl cation, the hexafluoroisopropyl cation, and various fragments arising from the carbonate moiety.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 254 | [M]⁺ | [C₇H₈F₆O₃]⁺ |

| 239 | [M - CH₃]⁺ | [C₆H₅F₆O₃]⁺ |

| 195 | [M - C₃H₇O]⁺ | [C₄HF₆O₂]⁺ |

| 167 | [(CF₃)₂CH]⁺ | [C₃HF₆]⁺ |

| 85 | [M - (CF₃)₂CHO]⁺ | [C₄H₇O₂]⁺ |

X-ray Diffraction Analysis for Crystalline Structure Determination

For this compound, obtaining a single crystal of suitable quality would be the first and most critical step for a single-crystal X-ray diffraction analysis. Should such a crystal be grown, the analysis would reveal the crystal system, space group, and unit cell dimensions. This would provide definitive information on the molecular geometry, including the conformation of the flexible isopropyl and hexafluoroisopropyl groups and the planarity of the carbonate moiety.

As of the current literature survey, no publically available X-ray diffraction data for this compound exists. Such a study would be a valuable contribution to the structural chemistry of fluorinated carbonates.

Theoretical and Computational Chemistry Approaches to Hexafluoroisopropyl Isopropyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule. For hexafluoroisopropyl isopropyl carbonate, these calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on individual atoms. This information is critical for predicting the molecule's reactivity, stability, and spectroscopic properties.

The presence of the highly electronegative fluorine atoms in the hexafluoroisopropyl group significantly influences the electronic structure. These atoms withdraw electron density, which can be quantified through methods like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of the bonding, including the nature of the C-F, C-O, and C=O bonds.

Table 1: Representative Data from Quantum Chemical Calculations on a Model Fluorinated Carbonate

| Parameter | Calculated Value (Representative) | Significance for this compound |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. A lower energy suggests higher stability against oxidation. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. A lower energy indicates higher susceptibility to nucleophilic attack. |

| C=O Bond Length | 1.20 Å | The strong electron-withdrawing effect of the hexafluoroisopropyl group is expected to slightly shorten this bond compared to non-fluorinated analogues. |

| Partial Charge on Carbonyl Carbon | +0.75 e | A high positive charge enhances the electrophilicity of the carbonyl carbon, making it a primary site for nucleophilic attack. |

Note: The values in this table are representative and intended to illustrate the type of data generated from quantum chemical calculations on similar fluorinated carbonate systems. They are not experimental or calculated values for this compound.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Optimization

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT can be employed to map out the potential energy surfaces of its reactions, such as hydrolysis or reactions with nucleophiles.

A key application of DFT is the location and characterization of transition states. By optimizing the geometry of a transition state and calculating its energy, the activation energy for a given reaction step can be determined. This is crucial for understanding the kinetics of reactions involving the carbonate. For instance, in a substitution reaction, DFT can elucidate whether the mechanism is concerted or proceeds through a stepwise pathway involving a tetrahedral intermediate. Studies on other fluorinated carbonates have shown that the degree and position of fluorination can significantly impact reaction barriers. acs.org

DFT calculations have been instrumental in understanding the behavior of fluorinated carbonates in applications such as electrolytes for lithium-ion batteries, where their reductive and oxidative stability is paramount. mdpi.comdoaj.orgresearchgate.net Similar approaches could be used to predict the electrochemical properties of this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations track the positions and velocities of atoms over time, providing a dynamic picture of the system.

For this compound, MD simulations can be used to study its conformational flexibility. The molecule can adopt various shapes due to rotation around its single bonds, and MD can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding the role of the solvent. The interactions between the carbonate and surrounding solvent molecules can significantly influence its reactivity and stability. For example, simulations can model the hydrogen bonding network of a protic solvent around the carbonate's carbonyl group. The precursor molecule, hexafluoroisopropanol, is known for its strong hydrogen-bonding capabilities, and MD simulations have been used to study its solvent effects in promoting various chemical reactions. researchgate.netrsc.org

Table 2: Representative Output from Molecular Dynamics Simulations

| Property | Simulated Observation (Representative) | Implication for this compound |

| Radial Distribution Function g(r) | Peak at ~2.8 Å between carbonyl oxygen and water hydrogen | Indicates the average distance and strength of hydrogen bonding between the carbonate and a water solvent. |

| Torsional Angle Distribution | Preference for a specific range of C-O-C-O dihedral angles | Reveals the dominant conformation of the molecule in solution. |

| Diffusion Coefficient | 1.5 x 10⁻⁹ m²/s in a given solvent | Characterizes the translational mobility of the molecule within the solvent, which is relevant for reaction kinetics. |

Note: The values in this table are representative and intended to illustrate the type of data generated from molecular dynamics simulations. They are not experimental or calculated values for this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. While no specific QSAR studies focusing on this compound were found, this approach could be applied if a dataset of related compounds with measured reactivity were available.

In a hypothetical QSAR study, one would first calculate a set of molecular descriptors for a series of related carbonates. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Then, a mathematical model would be built to correlate these descriptors with an observed property, such as the rate constant of a reaction.

For example, a QSAR model could be developed to predict the reactivity of various fluoroalkyl carbonates in substitution reactions. nih.govacs.org Such a model could help in designing new carbonates with tailored reactivity by computationally screening candidates before their synthesis.

Applications of Hexafluoroisopropyl Isopropyl Carbonate in Advanced Organic Synthesis

Utility as a Chiral Auxiliary or Building Block in Stereoselective Synthesis

The concept of a chiral auxiliary is fundamental to stereoselective synthesis, wherein a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Similarly, chiral building blocks are enantiomerically pure compounds that are integrated into the final structure of a complex molecule.

At present, there is no available research to suggest that Hexafluoroisopropyl Isopropyl Carbonate has been employed either as a chiral auxiliary or as a chiral building block in stereoselective synthesis. The structural features of the compound, specifically the presence of the hexafluoroisopropyl group, could theoretically influence the steric environment of a reaction center. However, without empirical data, its effectiveness in inducing asymmetry remains purely speculative.

Application as a Reagent in Carbonylation and Derivatization Reactions

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule, a process of significant industrial and academic importance. Derivatization, on the other hand, refers to the transformation of a chemical compound into a product of similar structure, called a derivative.

A comprehensive search of scientific databases and chemical literature did not yield any instances of this compound being utilized as a reagent in either carbonylation or derivatization reactions. While related compounds containing the hexafluoroisopropyl moiety have been explored in various contexts, the specific carbonate derivative has not been identified as a key player in these types of transformations.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product, incorporating substantial parts of all the initial reactants.

The potential for this compound to participate in such complex and efficient synthetic strategies has not been reported. There are no documented examples of this compound acting as a substrate, catalyst, or mediator in either cascade or multicomponent reaction sequences.

Polymer Science Research Utilizing Hexafluoroisopropyl Isopropyl Carbonate

Exploration as a Monomer in High-Performance Polymer Synthesis

There is no available research on the use of Hexafluoroisopropyl isopropyl carbonate as a monomer in the synthesis of high-performance polymers.

Investigation as a Polymerization Initiator or Chain Transfer Agent

No studies have been found that investigate this compound for its potential as a polymerization initiator or a chain transfer agent.

Fabrication of Fluorinated Polymer Systems with Tailored Architectures

Information regarding the use of this compound in the fabrication of fluorinated polymer systems with specific, tailored architectures is not present in the scientific literature.

Influence on Polymerization Kinetics and Thermodynamics

There is no documented research on the influence of this compound on the kinetics or thermodynamics of polymerization reactions.

Emerging Research Frontiers and Future Perspectives for Hexafluoroisopropyl Isopropyl Carbonate

Sustainable Synthesis and Green Chemistry Principles

The synthesis of fluoroalkyl carbonates, including hexafluoroisopropyl isopropyl carbonate, is increasingly being viewed through the lens of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign. Key to this is the adoption of the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous chemicals. researchgate.netresearchgate.net

One promising approach is the use of safer, more sustainable reagents. For instance, research has demonstrated the synthesis of fluoroalkyl carbonates using a "photo-on-demand" method. This technique involves dissolving an alcohol and an organic base in chloroform (B151607) and then irradiating the solution with light to produce the carbonate. kobe-u.ac.jp This method avoids the use of highly toxic phosgene (B1210022), a common reagent in traditional carbonate synthesis. kobe-u.ac.jp The low boiling point of many fluoroalkyl carbonates and their immiscibility with water can simplify purification, often requiring only drying, which minimizes the generation of by-products. kobe-u.ac.jp

Another key principle of green chemistry is the use of renewable feedstocks. researchgate.net While not yet widely implemented for this compound, future research will likely focus on sourcing starting materials from renewable biological or waste streams, moving away from depletable fossil fuels. kobe-u.ac.jp The development of solvent-free reaction conditions is another area of focus. "Grindstone chemistry," where reactions are conducted by grinding solids together without a solvent, has been successfully applied to the synthesis of related primary carbamates and represents a potential green route for carbonate synthesis. arkat-usa.org

The application of green chemistry principles to the synthesis of fluorinated compounds is an active area of research, with the aim of creating processes that are both economically viable and environmentally responsible. dovepress.com

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of synthetic routes for compounds like this compound are being accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). HTE allows for the rapid, parallel execution of a large number of experiments, enabling researchers to efficiently screen a wide array of catalysts, solvents, and reaction conditions. sigmaaldrich.comnumberanalytics.com This approach significantly speeds up the identification of optimal synthetic pathways compared to traditional, one-at-a-time experimental methods. acs.org

Automated synthesis platforms, such as the FlowSyn Automated Loop Filling system, further enhance this efficiency by enabling the automated execution of multiple experiments with various reagents under different conditions. labmanager.com These systems can handle everything from reagent addition to product purification and analysis, operating around the clock with minimal human intervention. mt.com The data generated from HTE is often of high quality and suitable for analysis with machine learning algorithms, which can further accelerate the exploration of chemical space and predict optimal reaction conditions. acs.org

For example, HTE has been successfully used to screen catalyst libraries for the synthesis of propylene (B89431) carbonate, a related cyclic carbonate. researchgate.net This demonstrates the potential of HTE to discover novel and more efficient catalysts for the production of this compound. Automated synthesis has also been applied to the production of complex fluorinated molecules like [18F]FDOPA, showcasing the capability of these systems to handle multi-step syntheses. nih.gov

Table 1: Comparison of Traditional vs. HTE-Driven Synthesis

| Feature | Traditional Synthesis | Automated High-Throughput Synthesis |

|---|---|---|

| Number of Experiments | Sequential, one at a time | Parallel, hundreds to thousands simultaneously sigmaaldrich.com |

| Time to Optimization | Weeks to months | Days to weeks acs.org |

| Reagent Consumption | High | Minimal, microliter scale sigmaaldrich.com |

| Data Generation | Limited | Large, high-quality datasets acs.org |

| Potential for Discovery | Serendipitous | Systematic and accelerated numberanalytics.com |

Exploration of Novel Catalytic Systems and Methodologies

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of this compound, research is focused on discovering catalysts that offer high selectivity, activity, and stability under green reaction conditions.

High-throughput screening has proven to be a powerful tool for this purpose. In the synthesis of cyclic carbonates, for instance, HTS has been used to screen 81 different metal salts and combinations, leading to the discovery of new, highly effective catalysts like zinc trifluoromethanesulfonate. researchgate.net Similar screening approaches can be applied to identify optimal catalysts for the synthesis of asymmetric carbonates like this compound.

The unique properties of hexafluoroisopropanol (HFIP), a key precursor, are also being exploited in catalysis. HFIP itself can act as a catalyst or a co-catalyst in various reactions. bohrium.comscispace.com Its strong hydrogen-bond-donating ability can activate substrates and catalysts, leading to enhanced reactivity and selectivity. acs.org For example, in gold-catalyzed reactions, HFIP can activate the catalyst, rendering external activators unnecessary. researchgate.net This dual role as both a solvent and an activator is a significant advantage in designing efficient and streamlined synthetic processes. acs.org

Furthermore, enzymatic catalysis offers a promising green alternative to traditional chemical catalysis. Enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups and reducing waste. the-innovation.org While the application of enzymatic methods to the synthesis of this compound is still in its nascent stages, the successful use of lipases in the synthesis of other carbonate-containing surfactants points to the potential of this approach. nih.gov

Table 2: Examples of Catalytic Systems for Carbonate and Fluorinated Compound Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Metal Salt | Zinc Trifluoromethanesulfonate (Zn(OTf)2) | Carboxylation of propylene glycol to propylene carbonate | researchgate.net |

| Organocatalyst | Cinchona Alkaloid Derivative | Asymmetric synthesis of chiral fluorinated ketoesters | rsc.org |

| Enzyme | Lipase | Synthesis of carbonate-type nonionic surfactants | nih.gov |

| Dual-Role Solvent/Catalyst | Hexafluoroisopropanol (HFIP) | Gold-catalyzed cycloisomerizations | researchgate.net |

| Palladium Complex | Pd(II)-sulfoxide | Fluorination of allylic C-H bonds | dovepress.com |

Advanced Material Science Contributions

The incorporation of the hexafluoroisopropyl group into materials can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific binding capabilities. Consequently, this compound and related compounds are being explored for their potential contributions to advanced material science.

One area of interest is the development of novel polymers. The hexafluoroisopropyl alcohol (HFIPA) functional group has been incorporated into polymers for use in chemical warfare agent detectors. researchgate.net These functionalized polymers, when coated on a quartz crystal microbalance, show a sensitive and linear response to nerve agent simulants. researchgate.net The hexafluoroisopropyl group enhances the binding capacity of the polymer through hydrogen bonding. researchgate.net

Furthermore, materials containing the hexafluoroisopropyl moiety are being investigated for applications in biomedical devices and supramolecular chemistry. scispace.com For instance, electrospun nanofibers containing polyhydroxybutyrate (B1163853) (PHB), collagen, and loaded with an antimicrobial peptide have been fabricated using hexafluoroisopropanol as a solvent for potential use in wound healing applications. preprints.org The unique solvent properties of HFIP can influence the morphology and properties of the resulting materials. scispace.com

The development of new synthetic methods for compounds like this compound also opens up possibilities for creating novel functional materials. The "photo-on-demand" synthesis of fluoroalkyl carbonates, for example, is expected to promote the development of new materials with applications in electronics and beyond. kobe-u.ac.jp As our understanding of the structure-property relationships of these fluorinated compounds grows, so too will their application in the design of next-generation materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for hexafluoroisopropyl isopropyl carbonate, and what challenges arise during its preparation?

- Methodology : The synthesis typically involves nucleophilic substitution or transesterification reactions. For example, fluorinated carbonates can be synthesized via reaction of hexafluoroisopropyl alcohol with chloroformates or carbonylating agents under anhydrous conditions. Key challenges include managing the high electronegativity of fluorine substituents, which may hinder reaction kinetics, and ensuring purity due to potential side reactions with moisture .

- Key Considerations : Use of inert atmospheres (e.g., nitrogen) and aprotic solvents (e.g., THF, DMF) to prevent hydrolysis. Characterization via NMR and FT-IR is critical to confirm fluorine incorporation and carbonate bond formation .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

- Methodology : Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or differential scanning calorimetry (DSC) can identify decomposition temperatures and volatile byproducts. For instance, hexafluoroisopropyl derivatives often decompose via cleavage of fluorinated groups, releasing HF or CO at elevated temperatures.

- Data Interpretation : Compare thermal profiles with analogous non-fluorinated carbonates to isolate fluorine-specific effects. Ensure experiments are conducted under controlled humidity to avoid confounding hydrolysis effects .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated carbonates like this compound?

- Methodology :

- and NMR to resolve proton and fluorine environments.

- FT-IR for identifying carbonyl (C=O) and C-O-C stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How does this compound perform as a leaving group in transition-metal-catalyzed reactions, and what mechanistic insights exist?

- Case Study : In rhodium-catalyzed allylic substitutions, hexafluoroisopropyl carbonate (HFIP) showed poor reactivity compared to ethyl carbonate, likely due to steric hindrance from the bulky fluorinated group and reduced electrophilicity at the carbonyl carbon.

- Experimental Design : Compare reaction yields and rates using HFIP versus traditional leaving groups (e.g., ethyl or methyl carbonates) under identical catalytic conditions (e.g., BINAP ligands, Rh catalysts). Monitor intermediates via in situ NMR .

Q. What role does this compound play in enhancing electrochemical performance in lithium-ion battery electrolytes?

- Findings : Fluorinated carbonates, such as tris(hexafluoroisopropyl) borate, improve ionic conductivity and reduce electrolyte viscosity. In Li-(CF) cells, additives like these increase discharge capacities by stabilizing LiF-rich solid-electrolyte interphases (SEIs).

- Methodology : Prepare electrolyte blends with varying fluorinated carbonate concentrations. Test conductivity via impedance spectroscopy and evaluate SEI formation using XPS or TEM .

Q. How do solvent effects (e.g., hexafluoroisopropyl alcohol) influence the stability of radical cations generated from hexafluoroisopropyl derivatives?

- Mechanistic Insight : Hexafluoroisopropyl alcohol (pKa ≈ 9.3) stabilizes radical cations through hydrogen-bonding interactions, extending their half-lives by >100x compared to trifluoroacetic acid. This solvent is ideal for EPR studies of short-lived intermediates.

- Experimental Protocol : Generate radical cations via oxidation (e.g., using PIFA) in hexafluoroisopropyl alcohol. Record EPR spectra at controlled temperatures (-10°C to 25°C) to assess stability .

Q. What contradictions exist in the literature regarding the reactivity of this compound in organic synthesis?

- Contradiction Analysis : While fluorinated carbonates are often assumed to enhance electrophilicity, HFIP underperformed in rhodium catalysis due to steric effects , yet excelled in palladium/norbornene systems as acylating agents .

- Resolution : Conduct comparative studies with steric/electronic descriptors (e.g., Taft parameters) to decouple contributing factors. Use computational modeling (DFT) to map transition states .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.